2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-8-10(9(2)23-19-8)6-13(21)15-7-12-17-16-11-4-5-14(22-3)18-20(11)12/h4-5H,6-7H2,1-3H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJQLHBZXJCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a triazolo-pyridazine moiety. These structural elements are believed to contribute significantly to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the field of oncology. The following table summarizes key findings related to its biological effects:
| Biological Activity | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| Induction of Apoptosis | HCT-116 | 0.53 | Activation of pro-apoptotic proteins |
| Cell Cycle Arrest (G2/M phase) | MCF-7 | 3.91 | Regulation of cell cycle-related proteins |
The compound primarily exerts its effects through the inhibition of the ERK signaling pathway , which plays a crucial role in cell proliferation and survival. Studies have demonstrated that treatment with this compound leads to:
- Decreased Phosphorylation : Inhibition of ERK1/2 phosphorylation.
- Altered Protein Expression : Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Regulation : Arresting cells in the G2/M phase, thereby preventing their progression into mitosis.
Case Studies
Several studies have evaluated the efficacy of this compound in various cancer models:
- Study on MGC-803 Cells : This study found that the compound significantly inhibited cell growth with an IC50 value of 9.47 μM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as an anticancer agent .
- HCT-116 Cell Line Evaluation : Another investigation reported that the compound induced apoptosis and cell cycle arrest at low concentrations (IC50 = 0.53 μM), showcasing its potency against colorectal cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
